3-bromo-1-phenyl-1H-pyrazole-4-carbaldehyde
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Overview
Description
3-Bromo-1-phenyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by a bromine atom at the third position, a phenyl group at the first position, and an aldehyde group at the fourth position of the pyrazole ring. Its unique structure makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-1-phenyl-1H-pyrazole-4-carbaldehyde typically involves the cyclocondensation of hydrazines with carbonyl compounds. One common method includes the reaction of 3-bromoacetophenone with hydrazine hydrate, followed by oxidation to introduce the aldehyde group at the fourth position . The reaction conditions often involve the use of ethanol as a solvent and heating under reflux.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-phenyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 3-bromo-1-phenyl-1H-pyrazole-4-carboxylic acid.
Reduction: 3-bromo-1-phenyl-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
3-Bromo-1-phenyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-bromo-1-phenyl-1H-pyrazole-4-carbaldehyde is not well-documented. its biological activities are likely due to its ability to interact with various molecular targets, such as enzymes and receptors, through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, while the bromine atom and phenyl group can participate in non-covalent interactions, such as hydrogen bonding and π-π stacking .
Comparison with Similar Compounds
Similar Compounds
3-Phenyl-1H-pyrazole-4-carbaldehyde: Similar structure but lacks the bromine atom.
4-Bromo-1H-pyrazole: Similar structure but lacks the phenyl and aldehyde groups.
3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde: Similar structure but with a bromine atom on the phenyl ring instead of the pyrazole ring.
Uniqueness
3-Bromo-1-phenyl-1H-pyrazole-4-carbaldehyde is unique due to the presence of both a bromine atom and an aldehyde group on the pyrazole ring
Properties
Molecular Formula |
C10H7BrN2O |
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Molecular Weight |
251.08 g/mol |
IUPAC Name |
3-bromo-1-phenylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C10H7BrN2O/c11-10-8(7-14)6-13(12-10)9-4-2-1-3-5-9/h1-7H |
InChI Key |
KWKFGQFTVRRJCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)Br)C=O |
Origin of Product |
United States |
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